![molecular formula C18H13F2N5O2S B2735293 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894986-34-6](/img/structure/B2735293.png)
2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13F2N5O2S and its molecular weight is 401.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and similar derivatives.
Synthesis
The synthesis of the compound involves several key steps including the formation of the triazolo-pyridazine moiety and subsequent sulfonamide linkage. The synthetic pathway typically includes:
- Formation of Triazolo-Pyridazine :
- Reaction of appropriate precursors to form the triazolo-pyridazine core.
- Sulfonamide Coupling :
- The triazolo-pyridazine derivative is then coupled with a benzenesulfonamide moiety through standard amide bond formation techniques.
Biological Activity
The biological activity of this compound has been evaluated against various targets, particularly focusing on its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may act as a potent inhibitor of cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects may involve:
- Kinase Inhibition : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, particularly c-Met kinase, which is known to play a critical role in tumorigenesis and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) assays indicated effective inhibition against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
Bacterial Strain | MIC (μg/mL) |
---|---|
Klebsiella pneumoniae | 8 |
Pseudomonas aeruginosa | 16 |
These results highlight the potential dual functionality of this compound as both an anticancer and antimicrobial agent.
Case Studies
Several case studies have been conducted to explore the effects of this compound in vivo. For instance:
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential for therapeutic applications in oncology.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2S/c1-11-21-22-18-8-7-16(23-25(11)18)12-3-2-4-14(9-12)24-28(26,27)17-10-13(19)5-6-15(17)20/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLADEYLCZPWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.